molecular formula C11H9NO3 B3194534 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole CAS No. 851682-14-9

5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole

Cat. No.: B3194534
CAS No.: 851682-14-9
M. Wt: 203.19 g/mol
InChI Key: GBOGYXAIGHOMEV-UHFFFAOYSA-N
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Description

5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and an indole precursor, which undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

5-methyl-7H-furo[2,3-f]indole-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-8-4-7-9(13)5-15-10(7)2-6(8)3-11(12)14/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOGYXAIGHOMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC3=C(C=C21)C(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603277
Record name 5-Methyl-5,7-dihydro-2H-furo[2,3-f]indole-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851682-14-9
Record name 5-Methyl-5,7-dihydro-2H-furo[2,3-f]indole-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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